molecular formula C24H18NO4- B15134842 Fmoc-1,3-dihydro-2h-isoindole-2-carboxylic acid

Fmoc-1,3-dihydro-2h-isoindole-2-carboxylic acid

Cat. No.: B15134842
M. Wt: 384.4 g/mol
InChI Key: YDLDAMFCNLVPGY-UHFFFAOYSA-M
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Description

Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid (CAS: see ) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a partially unsaturated isoindole ring system. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions (e.g., piperidine) . Its synthesis involves coupling the isoindole carboxylic acid with the Fmoc group, as exemplified in , which highlights its commercial availability for research applications.

Properties

Molecular Formula

C24H18NO4-

Molecular Weight

384.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylate

InChI

InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/p-1

InChI Key

YDLDAMFCNLVPGY-UHFFFAOYSA-M

Canonical SMILES

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid with structurally or functionally related Fmoc-protected amino acids and diamines:

Structural and Functional Analogues

Compound Name Key Features Applications Key Differences from Target Compound References
Fmoc-1,6-diaminohexane hydrochloride Linear diamine with Fmoc protection on one amine group. Synthesis of bis-protected diamines for peptide scaffolds . Linear vs. cyclic structure; lacks aromaticity.
Fmoc-Oic-OH (Octahydroindole-2-carboxylic acid) Saturated indole ring with Fmoc protection. Introduces conformational rigidity in peptides . Fully saturated ring vs. partially unsaturated isoindole.
Fmoc-Tic-OH (Tetrahydroisoquinoline-3-carboxylic acid) Tetrahydroisoquinoline core with Fmoc group. Modulates serine protease activity; used in constrained peptide design . Larger heterocyclic ring (quinoline vs. isoindole).
Fmoc-1,3-diaminopropane derivatives Short-chain diamine with Fmoc protection. Functionalization of microspheres for drug delivery . Shorter chain length; lacks cyclic structure.
Fmoc-1,4-cis-acha-oh (Cyclohexane-based amino acid) Cyclohexyl backbone with Fmoc protection. Peptide backbone modification for enhanced stability . Aliphatic vs. aromatic ring; different steric effects.

Physicochemical Properties

  • Solubility : The isoindole’s aromaticity may reduce solubility in polar solvents (e.g., DMF) compared to aliphatic analogues like Fmoc-1,4-cis-acha-oh .
  • Melting Point : Similar to Fmoc-Tic-OH (146–149°C ), the target compound likely exhibits a high melting point due to crystalline packing of the aromatic system.

Challenges and Advantages

  • Advantages :
    • Enhanced rigidity for peptide structural control.
    • Orthogonal Fmoc protection compatible with SPPS .
  • Challenges: Potential synthesis complexity due to the isoindole ring. Sensitivity to strong bases during deprotection .

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of isoindole-derived Fmoc-protected compounds typically involves condensation reactions. For example, analogous methods for indole-carboxylic acids involve refluxing with acetic acid and sodium acetate to facilitate cyclization and coupling . A generalized protocol could include:

  • Step 1 : React 1,3-dihydro-2H-isoindole-2-carboxylic acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic solvent (e.g., DMF or THF) to protect the amine.
  • Step 2 : Purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography.
  • Critical parameters : Temperature (reflux at ~100°C), stoichiometric ratios (1.1:1 excess of Fmoc-Cl), and pH control (sodium acetate buffer). Yield optimization may require iterative adjustment of these conditions .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to verify purity (>95% as per industry standards) .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR : ¹H/¹³C NMR to validate the Fmoc group (aromatic protons at δ 7.2–7.8 ppm) and isoindole backbone (distinct carbonyl signals at δ ~170 ppm) .
  • InChI/SMILES : Cross-reference with computational databases (e.g., PubChem) for structural alignment .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

This compound serves as a rigid, conformationally constrained building block for peptides. Key applications:

  • Backbone modification : Introduces steric hindrance to modulate peptide folding or receptor binding.
  • Orthogonal protection : The Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling stepwise assembly .
  • Methodological note : Use coupling agents like HBTU or DIC/HOBt to minimize racemization during amino acid activation .

Advanced Research Questions

Q. How can racemization during coupling of this compound be monitored and mitigated?

  • Detection : Circular dichroism (CD) or chiral HPLC to assess enantiomeric excess.
  • Mitigation strategies :
    • Lower reaction temperatures (0–4°C).
    • Use coupling additives (e.g., OxymaPure) to reduce carbodiimide-mediated side reactions.
    • Shorten activation times (<5 min) to limit epimerization .

Q. What solvent systems optimize solubility of this compound in SPPS while maintaining resin compatibility?

  • Preferred solvents : DMF or NMP for solubilizing hydrophobic Fmoc groups.
  • Cosolvents : Add 1–5% DMSO or PEG-based solvents (e.g., PEG-400) to enhance dissolution without swelling resin beads .
  • Critical consideration : Avoid dichloromethane (DCM) for Fmoc deprotection, as it may precipitate the compound.

Q. How does the steric profile of this compound impact peptide chain elongation, and what strategies address aggregation?

  • Aggregation issues : The isoindole ring’s rigidity can hinder coupling efficiency in long peptides.
  • Solutions :
    • Incorporate pseudoproline dipeptides or backbone amide protectants (e.g., Hmb) to reduce steric clashes.
    • Use microwave-assisted SPPS to enhance reaction kinetics .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of Fmoc-protected isoindole derivatives?

  • Variable factors : Impurities in starting materials (e.g., isoindole-2-carboxylic acid), inconsistent Fmoc-Cl quality, or inadequate anhydrous conditions.
  • Troubleshooting :
    • Validate starting material purity via NMR or elemental analysis.
    • Replicate reactions under inert atmospheres (Ar/N₂) to exclude moisture interference .

Handling and Stability Guidelines

  • Storage : Store at –20°C in desiccated, amber vials to prevent Fmoc group cleavage or hydrolysis .
  • Stability under basic conditions : Monitor via TLC or HPLC after exposure to piperidine; degradation products may include dibenzofulvene (detectable at 301 nm) .

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